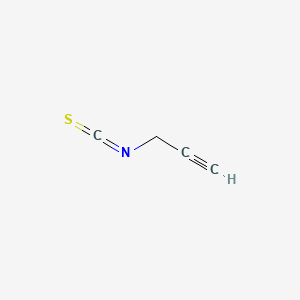

Propargyl isothiocyanate

Description

The exact mass of the compound this compound is 96.99862027 g/mol and the complexity rating of the compound is 113. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-isothiocyanatoprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NS/c1-2-3-5-4-6/h1H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXOHPXTLZMKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179045 | |

| Record name | Thiocyanic acid, 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24309-48-6, 54122-88-2 | |

| Record name | Thiocyanic acid, 2-propynyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isothiocyanatoprop-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 24309-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Propargyl Isothiocyanate

Introduction: The Strategic Importance of the Propargyl Isothiocyanate Moiety

This compound (3-isothiocyanato-1-propyne) is a highly versatile bifunctional reagent that has garnered significant interest among researchers in medicinal chemistry, chemical biology, and drug development. Its unique structure, combining a reactive isothiocyanate (NCS) group with a terminal alkyne, offers a powerful toolkit for molecular construction and biological investigation. The isothiocyanate group serves as a potent electrophile, readily reacting with nucleophiles like the thiol groups of cysteine residues in proteins, making it a valuable covalent warhead for targeted inhibitors.[1] Simultaneously, the propargyl group's terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling efficient and specific conjugation to molecules bearing azide handles.[2]

This dual reactivity makes this compound an invaluable linker and building block for creating complex molecular probes, activity-based probes, and targeted therapeutic agents. Understanding its synthesis is therefore paramount for any research program seeking to leverage its capabilities.

This guide provides an in-depth analysis of the core synthetic methodologies for preparing this compound, focusing on the underlying chemical principles, practical experimental protocols, and critical safety considerations. We will explore the two predominant pathways from the readily available starting material, propargylamine, offering field-proven insights to guide researchers in selecting and executing the optimal synthesis for their needs.

Core Synthetic Strategies: From Propargylamine to this compound

The synthesis of this compound invariably begins with propargylamine. The challenge lies in the efficient conversion of the primary amine (-NH₂) functionality into the isothiocyanate (-N=C=S) group. Two primary strategies dominate this transformation: the classical thiophosgene-based approach and the more contemporary, safer methods utilizing carbon disulfide.

Method 1: The Carbon Disulfide (CS₂) Pathway

This is the most widely adopted and recommended method due to its avoidance of the highly toxic and volatile thiophosgene. The general mechanism involves a two-step, one-pot process where the primary amine is first converted to a dithiocarbamate salt, which is then desulfurized to yield the isothiocyanate.[3]

Mechanism Overview:

-

Dithiocarbamate Salt Formation: Propargylamine, a nucleophile, attacks the electrophilic carbon of carbon disulfide in the presence of a base (typically a tertiary amine like triethylamine, Et₃N) to form a triethylammonium dithiocarbamate salt in situ.

-

Desulfurization: An electrophilic "desulfurating agent" is added. This agent activates the dithiocarbamate, facilitating the elimination of a sulfur atom and the formation of the isothiocyanate product.

The choice of desulfurating agent is critical and dictates the reaction conditions and efficiency. We will detail two of the most effective and reliable agents: Tosyl Chloride and Di-tert-butyl dicarbonate.

Tosyl chloride is an inexpensive, readily available, and highly effective reagent for this transformation. The reaction is typically rapid and clean, proceeding at room temperature.[4][5]

Causality Behind Experimental Choices:

-

Solvent: Dichloromethane (DCM) or a similar inert aprotic solvent is used to dissolve the reactants and facilitate the reaction without participating in it.

-

Base: Triethylamine (Et₃N) serves two roles: it acts as a base to deprotonate the amine during the dithiocarbamate formation and neutralizes the HCl generated from tosyl chloride in the second step.

-

Stoichiometry: A slight excess of carbon disulfide ensures complete consumption of the starting amine. Tosyl chloride is added stoichiometrically to drive the desulfurization.

-

Temperature: The initial reaction is often cooled to 0 °C to control the exothermic formation of the dithiocarbamate salt. The reaction is then allowed to warm to room temperature for the desulfurization step, which typically completes within 30 minutes.[4]

Experimental Protocol: CS₂/Tosyl Chloride Method

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add propargylamine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Dithiocarbamate Formation: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq.) followed by the dropwise addition of carbon disulfide (1.2 eq.). Stir the mixture at 0 °C for 30 minutes. A precipitate of the dithiocarbamate salt may form.

-

Desulfurization: To the stirring suspension, add p-toluenesulfonyl chloride (1.05 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

An excellent alternative to tosyl chloride is Boc₂O, which offers the significant advantage that its byproducts are volatile (CO₂, COS, tert-butanol), simplifying purification.[6] This method is particularly useful when chromatographic purification is to be avoided.

Causality Behind Experimental Choices:

-

Catalyst: A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) is often added to accelerate the reaction.[6]

-

Solvent: Polar solvents like ethanol or methanol are effective, though the reaction also proceeds well in DCM or THF.

-

Workup Advantage: The primary benefit is the simplified workup. After the reaction, the solvent and volatile byproducts can be removed by evaporation, often leaving a product of sufficient purity for many applications without the need for column chromatography.

Experimental Protocol: CS₂/Boc₂O Method

-

Reaction Setup: To a round-bottom flask, add propargylamine (1.0 eq.) and absolute ethanol (approx. 0.5 M). Add triethylamine (1.1 eq.) and carbon disulfide (2.0 eq.) and stir for 20 minutes at room temperature.

-

Desulfurization: Cool the mixture in an ice bath. Add a solution of Boc₂O (1.0 eq.) in ethanol, followed immediately by a catalytic amount of DMAP (1-3 mol%).

-

Reaction Completion: Keep the reaction in the ice bath for 5 minutes, then allow it to warm to room temperature and stir for 1-2 hours, or until TLC indicates completion.

-

Isolation: Concentrate the reaction mixture in vacuo. The residue can be directly purified or, if necessary, redissolved in a solvent like diethyl ether, washed with water and brine, dried, and then concentrated.

-

Purification: Purify the crude product by vacuum distillation.

Method 2: The Thiophosgene Pathway (Caution Advised)

This classical method involves the direct reaction of propargylamine with the highly toxic reagent thiophosgene (CSCl₂). While often efficient, the extreme toxicity and handling difficulties of thiophosgene mean this method should only be considered when other methods fail and only by personnel with extensive experience in handling hazardous materials in a certified chemical fume hood.

Mechanism Overview:

The reaction proceeds via a thiocarbamoyl chloride intermediate, which then eliminates a molecule of HCl to form the isothiocyanate. The use of a biphasic system with a mild base helps to sequester the HCl byproduct.

Experimental Protocol: Thiophosgene Method

WARNING: Thiophosgene is extremely toxic, volatile, and lachrymatory. This procedure must be performed in a high-performance chemical fume hood with appropriate personal protective equipment.

-

Reaction Setup: Charge a round-bottom flask with propargylamine (1.0 eq.), dichloromethane (DCM, approx. 0.2 M), and an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).

-

Addition of Thiophosgene: Vigorously stir the biphasic mixture. Slowly add a solution of thiophosgene (1.2 eq.) in DCM dropwise at room temperature.

-

Reaction Completion: Stir vigorously for 1-2 hours. Monitor the reaction by TLC (staining with potassium permanganate can help visualize the product).

-

Workup: Carefully separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation.

Method Comparison

| Feature | CS₂ / Tosyl Chloride Method | CS₂ / Boc₂O Method | Thiophosgene Method |

| Safety | Good; avoids highly toxic reagents. | Excellent; volatile byproducts. | Poor; requires handling of extremely toxic thiophosgene. |

| Reagent Cost | Low; reagents are common and inexpensive. | Moderate; Boc₂O is more expensive than TsCl. | Moderate; thiophosgene is a specialty reagent. |

| Workup/Purification | Standard aqueous workup required. | Simplified; often requires only evaporation. | Standard aqueous workup required. |

| Typical Yields | Good to Excellent.[4] | Good to Excellent.[6] | Good to Excellent. |

| Recommendation | Recommended for general lab-scale synthesis. | Highly Recommended for ease of purification and safety. | Not Recommended unless other methods are unsuitable. |

Purification and Characterization

Purification:

This compound is a relatively low-boiling liquid. The most effective method for its purification is vacuum distillation .

-

Boiling Point: 43 °C at 15 mmHg.[7]

Care must be taken during distillation, as isothiocyanates can be thermally sensitive. It is crucial to use a well-controlled vacuum and a stable heat source to avoid decomposition.

Characterization:

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

-

Physical Properties:

-

Infrared (IR) Spectroscopy:

-

-N=C=S stretch: A very strong and characteristically broad absorption band between 2000-2200 cm⁻¹ . This is the defining peak for an isothiocyanate.[9]

-

≡C-H stretch: A sharp, strong absorption around 3300 cm⁻¹ .

-

C≡C stretch: A weak absorption around 2120 cm⁻¹ . This may be obscured by the much stronger NCS peak.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is simple and will show two characteristic signals:

-

A triplet around 2.5-2.7 ppm corresponding to the terminal alkyne proton (¹H, t, J ≈ 2.5 Hz).

-

A doublet around 4.2-4.4 ppm corresponding to the methylene protons adjacent to the NCS group (2H, d, J ≈ 2.5 Hz).

-

-

¹³C NMR:

-

-N=C=S: The isothiocyanate carbon typically appears around 130-140 ppm . This signal is often broad and can have a low signal-to-noise ratio due to quadrupolar relaxation and the flexibility of the NCS group.[10]

-

Alkyne Carbons: Two signals between 70-85 ppm .

-

Methylene Carbon (-CH₂-): A signal around 35-45 ppm .

-

-

Safety and Handling

-

Reagents: Thiophosgene is extremely toxic and must be handled with extreme caution. Carbon disulfide is highly flammable and toxic. Propargylamine is corrosive and flammable. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Product: this compound is classified as an irritant and is harmful.[1] It should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Storage: Store this compound in a cool, dry, well-ventilated area, away from heat and ignition sources. It is advisable to store it under an inert atmosphere to prevent degradation.

Conclusion

The synthesis of this compound is readily achievable in a standard organic chemistry laboratory. The carbon disulfide-based methods, particularly using tosyl chloride or Boc₂O as desulfurating agents, represent the safest, most practical, and efficient routes.[4][6] These approaches avoid the significant hazards associated with thiophosgene while providing high yields of the desired product. By understanding the principles behind the reaction, following detailed protocols, and adhering to strict safety measures, researchers can confidently prepare this powerful bifunctional molecule, unlocking its vast potential in the design of next-generation chemical probes and therapeutics.

References

-

Viart, H. M.-F., Larsen, T. S., Tassone, C., Andresen, T. L., & Clausen, M. H. (2014). Propargylamine-Isothiocyanate Reaction: Efficient Conjugation Chemistry in Aqueous Media. Royal Society of Chemistry. [Link]

-

Gopinathan, S., & Anilkumar, G. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances. [Link]

-

LookChem. (n.d.). Cas 24309-48-6, this compound. LookChem. [Link]

-

Murakami, K., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]

-

NIST. (n.d.). Isopropyl isothiocyanate. NIST WebBook. [Link]

-

PubChem. (n.d.). Thiocyanic acid, 2-propynyl ester. National Center for Biotechnology Information. [Link]

-

Boas, U., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(25), 4034-4036. [Link]

-

Wong, R., & Dolman, S. J. (2007). Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamic acid salts. PubMed. [Link]

-

Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]

-

Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. ResearchGate. [Link]

-

O'Brien, Z. J., et al. (2017). Time course of reaction between propargylamine 19 and phenyl isothiocyanate in [D7]DMF analyzed by ¹H NMR spectroscopy. ResearchGate. [Link]

-

Semencha, A. V., & Blinov, A. V. (2016). IR absorption spectra of metal thiocyanates and isothiocyanates. ResearchGate. [Link]

-

University of California, Santa Cruz. (n.d.). Characteristic IR Absorption Peaks of Functional Groups. UCSC Chemistry. [Link]

-

The Good Scents Company. (n.d.). propyl isothiocyanate. The Good Scents Company. [Link]

-

Glaser, R., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. PubMed. [Link]

-

Glaser, R., et al. (2015). Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. Semantic Scholar. [Link]

Sources

- 1. Cas 24309-48-6,this compound | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]

- 5. Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamic acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cbijournal.com [cbijournal.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. scbt.com [scbt.com]

- 9. chemicalpapers.com [chemicalpapers.com]

- 10. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

Propargyl Isothiocyanate: A Heterobifunctional Linchpin for Covalent Targeting and Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Dual Reactivity

In the landscape of chemical biology and drug discovery, molecules that offer precise control over reactivity and conjugation are of paramount importance. Propargyl isothiocyanate (PITC), with the chemical formula C₄H₃NS, emerges as a uniquely powerful tool due to its heterobifunctional nature.[1][2] This colorless liquid, characterized by a pungent odor, possesses two distinct reactive centers: a highly electrophilic isothiocyanate group and a versatile terminal alkyne.[1] This dual functionality allows for a sequential or orthogonal chemical strategy, making PITC and its derivatives invaluable for creating covalent inhibitors, developing sophisticated bioconjugates, and engineering complex molecular probes.[1]

This guide provides a comprehensive technical overview of the chemical properties, reactivity, and applications of this compound, grounded in established scientific principles and methodologies. It is designed to equip researchers and drug development professionals with the expert insights needed to effectively harness the potential of this remarkable reagent.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective and safe use in any experimental setting. This compound is a volatile and highly reactive compound requiring careful handling.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃NS | [1][2] |

| Molecular Weight | 97.14 g/mol | [1][2] |

| CAS Number | 24309-48-6 | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 43 °C at 15 mmHg | [1][3] |

| Density | 1.06 g/cm³ | [1][4] |

| Refractive Index | 1.484 | [1][4] |

| Flash Point | 35.6 °C | [1][4] |

| Storage | 2-8°C, under inert gas, away from moisture | [5] |

Spectroscopic Characterization

The unique structural features of PITC give rise to a distinct spectroscopic fingerprint, which is essential for reaction monitoring and product confirmation.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, sharp absorption band characteristic of the asymmetric stretching vibration of the isothiocyanate (–N=C=S) group, typically appearing in the 2000–2200 cm⁻¹ region.[6] Additionally, the terminal alkyne (C≡C–H) exhibits a sharp, weak stretch around 3300 cm⁻¹ and a C≡C stretch near 2100-2200 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton of the terminal alkyne typically appears as a triplet around 2-3 ppm. The methylene (–CH₂–) protons adjacent to both the alkyne and the isothiocyanate group will appear as a doublet further downfield.

-

¹³C NMR: The carbons of the isothiocyanate group, the alkyne, and the methylene bridge will have characteristic shifts, providing definitive structural confirmation.

-

Part 2: A Tale of Two Moieties: Reactivity and Mechanism

The synthetic utility of PITC is rooted in the distinct and controllable reactivity of its two functional groups.

The Isothiocyanate (–N=C=S): The Covalent Warhead

The central carbon atom of the isothiocyanate group is highly electrophilic, making it a prime target for nucleophilic attack. This reactivity is the cornerstone of its use as a "covalent warhead" in drug design, enabling the formation of stable, irreversible bonds with biological targets.[7][8][9][10]

Mechanism of Nucleophilic Addition:

The general mechanism involves the attack of a nucleophile (e.g., an amine or a thiol) on the central carbon of the isothiocyanate, followed by proton transfer to the nitrogen atom.

Figure 1: General mechanism of nucleophilic addition to an isothiocyanate.

Reactivity with Biological Nucleophiles:

-

Amines (e.g., Lysine): Primary and secondary amines, such as the ε-amino group of lysine residues, react readily with PITC to form stable thiourea linkages. This reaction is highly efficient and is a cornerstone of peptide and protein modification.[11][12] The reaction is typically faster under slightly alkaline conditions (pH 8-9.5), which deprotonates the amine, increasing its nucleophilicity.[12]

-

Thiols (e.g., Cysteine): The thiol group of cysteine is a potent nucleophile that reacts with isothiocyanates to form a dithiocarbamate adduct.[12][13][14][15] This reaction is particularly relevant in the design of covalent inhibitors, as cysteine residues are often found in the active sites of enzymes and are highly nucleophilic at physiological pH.[7][16] The reaction between cysteine and an isothiocyanate can lead to the release of hydrogen sulfide (H₂S) through subsequent intramolecular cyclization.[13][14][15]

The Propargyl Group (–C≡CH): The Bioorthogonal Handle

The terminal alkyne of the propargyl group is a relatively stable yet highly versatile functional group. Its true power is unleashed in the realm of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][17]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

This reaction forms a highly stable 1,4-disubstituted triazole ring by joining an alkyne (from PITC) and an azide-functionalized molecule. The reaction is known for its high yield, specificity, and biocompatibility, allowing it to proceed in complex biological media with minimal side reactions.[1][4][17][18]

Figure 2: Two-step bioconjugation workflow using PITC.

Part 3: Field-Proven Experimental Methodologies

The following protocols provide a validated framework for utilizing PITC. Causality: The choice of buffer pH is critical; a slightly basic pH (8.0-8.5) is used for amine modification to ensure the nucleophile is deprotonated and reactive, while avoiding hydrolysis of the isothiocyanate. For CuAAC, the use of a copper ligand like TBTA or THPTA is essential to stabilize the Cu(I) oxidation state and protect biomolecules from oxidative damage.[1][17]

Protocol 1: Protein Modification with PITC via Lysine Labeling

This protocol describes the general procedure for introducing a propargyl group onto a protein surface by targeting primary amines.

1. Materials:

- Protein of interest (e.g., BSA)

- This compound (PITC)

- Reaction Buffer: 0.1 M Sodium Phosphate or Sodium Bicarbonate buffer, pH 8.5

- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

- Quenching Buffer: 1 M Tris-HCl, pH 8.0

- Purification: Desalting column (e.g., PD-10) or dialysis cassette

2. Procedure:

- Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is amine-free (e.g., no Tris).

- PITC Stock Solution: Immediately before use, prepare a 100 mM stock solution of PITC in anhydrous DMF or DMSO.

- Labeling Reaction: Add a 10- to 20-fold molar excess of the PITC stock solution to the protein solution. Incubate for 1-2 hours at room temperature with gentle mixing.

- Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50 mM to consume any unreacted PITC. Incubate for 15 minutes.

- Purification: Remove excess PITC and byproducts by passing the reaction mixture through a desalting column or by dialyzing against a suitable buffer (e.g., PBS).

- Characterization: Confirm modification using techniques like mass spectrometry (observing a mass shift corresponding to the propargyl-thiourea adduct) or by proceeding to a subsequent click reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule onto the propargylated protein from Protocol 1.

1. Materials:

- Propargylated Protein (from Protocol 1)

- Azide-containing molecule (e.g., Azide-Fluorophore)

- Catalyst Stock A: 20 mM Copper(II) Sulfate (CuSO₄) in water

- Ligand Stock B: 50 mM THPTA (a water-soluble ligand) in water[17]

- Reducing Agent Stock C: 100 mM Sodium Ascorbate in water (prepare fresh)

- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

2. Procedure:

- Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:

- Propargylated Protein (to a final concentration of 10-50 µM)

- Azide-containing molecule (5- to 10-fold molar excess over the protein)

- Reaction Buffer to reach the desired final volume.

- Add Catalyst/Ligand: Add Ligand Stock B, followed by Catalyst Stock A. A typical final concentration is 1 mM ligand and 0.25 mM CuSO₄.[4] Mix gently.

- Initiate Reaction: Add the freshly prepared Reducing Agent Stock C to a final concentration of 2.5-5 mM.[3][4]

- Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent tag.

- Purification: Purify the final conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove the copper catalyst, excess ligand, and unreacted reagents.

Part 4: Applications in Drug Development and Chemical Biology

The unique dual reactivity of PITC makes it a powerful asset in modern drug discovery and chemical biology.

-

Covalent Inhibitors: The isothiocyanate group serves as an effective covalent "warhead" that can irreversibly bind to nucleophilic amino acid residues (like cysteine or lysine) in the active site of a target protein.[7][12] This leads to potent and durable target inhibition, a strategy that has proven successful for challenging targets.[7][10] The propargyl end can be used to append moieties that improve selectivity or physicochemical properties.

-

Chemical Probes and Activity-Based Profiling: PITC can be used to create chemical probes. The isothiocyanate end reacts with a target class of proteins, and the alkyne handle is then used to "click" on a reporter tag (like biotin for pulldown experiments or a fluorophore for imaging). This allows for the identification and visualization of protein targets in complex biological systems.

-

Antibody-Drug Conjugates (ADCs) and PROTACs: The principles described in the experimental protocols are directly applicable to the synthesis of complex biotherapeutics.[1][5] PITC derivatives can act as linkers in ADCs, connecting a cytotoxic drug to an antibody. In Proteolysis Targeting Chimeras (PROTACs), they can link a target-binding molecule to an E3 ligase ligand, hijacking the cell's degradation machinery to destroy a target protein.[1]

Figure 3: Dual application pathways of this compound.

Part 5: Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: The compound is toxic and a lachrymator (tear-inducing agent).[1] It can cause severe irritation to the skin, eyes, and respiratory system.[1][16]

-

Handling: Always handle PITC in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[5]

Conclusion

This compound is more than a simple reagent; it is a strategic molecular tool. Its heterobifunctional architecture provides a pre-packaged solution for two of the most powerful strategies in modern chemical biology: covalent targeting and bioorthogonal ligation. By understanding its fundamental properties and mastering the methodologies for its use, researchers can unlock new possibilities in designing potent covalent drugs, building sophisticated molecular probes, and assembling complex bioconjugates with precision and efficiency.

References

-

Viart, H. M.-F., Larsen, T. S., Tassone, C., Andresen, T. L., & Clausen, M. H. (n.d.). Propargylamine-Isothiocyanate Reaction: Efficient Conjugation Chemistry in Aqueous Media. Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Cu catalyzed azide‐alkyne cycloaddition (CuAAC) between propargyl amine... ResearchGate. Available at: [Link]

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]

-

Bontrager, J. B., et al. (2020). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Lin, J., et al. (2019). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. Organic Letters. Available at: [Link]

-

Zhao, Z., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. Available at: [Link]

-

Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship - Supporting Information. (2019). American Chemical Society. Available at: [Link]

-

Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. (2018). MedChemComm. Available at: [Link]

-

Mehta, N. V., & Degani, M. S. (2023). The expanding repertoire of covalent warheads for drug discovery. Drug Discovery Today. Available at: [Link]

-

Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. Available at: [Link]

-

A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. (2023). ChemRxiv. Available at: [Link]

-

Smith, B. (2022). Covalent Drugs: Trends, Mechanisms, & Warheads. Baran Lab Group Meeting. Available at: [Link]

-

Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. ResearchGate. Available at: [Link]

-

Wen, Y. D., et al. (2015). The Pharmacological Effects of S-Propargyl-Cysteine, a Novel Endogenous H2S-Producing Compound. In: Hu, L., & Lan, Z. (eds) H2S in a nutshell. Springer, Cham. Available at: [Link]

-

Physiological relevance of covalent protein modification by dietary isothiocyanates. (2014). Experimental & Molecular Medicine. Available at: [Link]

-

Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers. Available at: [Link]

-

300 MHz ¹H NMR spectra of propargyl alcohol (a), unmodified PHBHV (b)... ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. chemicalpapers.com [chemicalpapers.com]

- 7. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development | MDPI [mdpi.com]

- 8. The expanding repertoire of covalent warheads for drug discovery [ouci.dntb.gov.ua]

- 9. chemrxiv.org [chemrxiv.org]

- 10. baranlab.org [baranlab.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 15. researchgate.net [researchgate.net]

- 16. Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 17. broadpharm.com [broadpharm.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Propargylamine-Isothiocyanate Reaction: Mechanism, Protocols, and Applications

Abstract

The reaction between propargylamines and isothiocyanates represents a cornerstone of modern covalent chemistry, offering a robust and efficient pathway to synthesize substituted thiazolidines, thiazolines, and related heterocyclic scaffolds. Initially explored in organic solvents, its adaptation to aqueous media has propelled its use in bioconjugation, chemical biology, and drug discovery. This guide provides an in-depth analysis of the core reaction mechanism, moving from the initial nucleophilic addition to the critical intramolecular cyclization. We will dissect the factors governing reaction kinetics and selectivity, provide field-tested experimental protocols for synthesis and analysis, and present a framework for data interpretation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful transformation in their work.

Part 1: The Core Reaction Mechanism

An Overview: A Stepwise Transformation

The reaction is not a single concerted event but a sequential, two-step process. First, a nucleophilic addition occurs between the secondary amine of the propargylamine and the electrophilic carbon of the isothiocyanate, forming a transient N,N'-disubstituted propargyl thiourea intermediate. This intermediate then undergoes a regioselective intramolecular cyclization to yield the final, stable heterocyclic product. The ability to perform this reaction efficiently in water under mild conditions (2-24 hours at room temperature) makes it exceptionally valuable for modifying sensitive biological molecules.[1][2][3]

Dissecting the Mechanism: From Addition to Cyclization

Step A: Nucleophilic Addition to Form Thiourea The reaction initiates with the lone pair of electrons on the secondary nitrogen of the propargylamine attacking the central carbon atom of the isothiocyanate's -N=C=S cumulene system. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This attack forms a zwitterionic intermediate which rapidly undergoes proton transfer to yield the N-propargyl-N'-substituted thiourea.[4][5] This initial step is often fast and reversible.

Causality Insight: The choice of solvent can influence the stability and isolation of this intermediate. In less polar solvents like acetonitrile, the thiourea may be the major isolable product, as the subsequent cyclization step is less favored.[4] In contrast, polar protic solvents like ethanol or water can stabilize the charged transition states and allene-like intermediates proposed for the cyclization, driving the reaction forward.[4]

Step B: Intramolecular 5-exo-dig Cyclization The key to forming the heterocyclic ring is the intramolecular cyclization of the thiourea intermediate. This proceeds via a highly regioselective 5-exo-dig cyclization, a classification governed by Baldwin's rules.[6][7]

-

5 : A five-membered ring is formed.

-

exo : The attacking atom (sulfur) is not part of the ring being formed.

-

dig : The attack occurs at a digonal (sp-hybridized) carbon of the alkyne.

In this step, the sulfur atom of the thiourea acts as the nucleophile, attacking one of the sp-hybridized carbons of the propargyl group's alkyne. This is often described as an intramolecular hydrosulfenylation.[8] Density Functional Theory (DFT) calculations have supported this pathway, indicating a lower energy barrier for the S-cyclization compared to a potential N-cyclization, thus explaining the observed chemo- and regioselectivity towards thiazolidine-2-imine products.[8][9]

Expertise in Practice: The favorability of the 5-exo-dig closure is a foundational principle of kinetic control in cyclization reactions. While a 6-endo cyclization might lead to a thermodynamically stable six-membered ring, the geometric constraints required for the orbitals to overlap effectively make the 5-exo pathway kinetically far more accessible.[7] This inherent kinetic preference is what makes the reaction so reliable and high-yielding.

Reaction Parameters and Their Mechanistic Impact

| Parameter | Condition | Outcome & Mechanistic Rationale | Reference |

| Solvent | Aqueous Media (e.g., H₂O:t-BuOH) | Favors cyclized product. Stabilizes polar intermediates and transition states, facilitating the intramolecular cyclization step. Ideal for bioconjugation. | [1][3][10] |

| Less Polar (e.g., Acetonitrile) | May allow for isolation of the thiourea intermediate. The cyclization step is slower. | [4] | |

| Temperature | Room Temperature | Generally sufficient for complete conversion to the cyclized product. | [1][2] |

| Elevated (>130 °C, Microwave) | Can alter selectivity, leading to the formation of tautomeric 2-aminothiazoles instead of thiazolines. Provides energy to overcome the barrier for aromatization. | [9] | |

| Reaction Time | 2 - 24 hours | Longer reaction times ensure the complete conversion of the thiourea intermediate to the thermodynamically more stable cyclized product. | [1][10] |

| pH | Near-neutral to slightly alkaline | Ensures the propargylamine is sufficiently nucleophilic (deprotonated) for the initial attack. Highly acidic conditions would protonate the amine, inhibiting the reaction. | [11] |

Part 2: Experimental & Analytical Protocols

A self-validating protocol ensures that each step provides a clear, predictable outcome that can be verified before proceeding. This section outlines a general, robust procedure for the synthesis and analysis of a thiazolidine product.

Protocol: Synthesis of a Thiazolidine Derivative in Aqueous Media

This protocol is adapted from established methods for conjugating fluorescein isothiocyanate (FITC) to a secondary propargylamine.[10]

Materials:

-

Secondary Propargylamine (e.g., 2-(but-2-yn-1-ylamino)ethanol) (2.0 equiv.)

-

Isothiocyanate (e.g., FITC) (1.0 equiv.)

-

Solvent System: Deionized Water and t-Butanol (t-BuOH) (e.g., 5:3 v/v)

-

Round-bottom flask, magnetic stirrer, standard glassware.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve the isothiocyanate (1.0 equiv.) in the H₂O:t-BuOH solvent mixture in a round-bottom flask. Stir until fully dissolved. The t-BuOH acts as a co-solvent to aid the solubility of organic reactants in the aqueous medium.

-

Initiation of Reaction: Add the secondary propargylamine (2.0 equiv.) to the stirred solution. Using a slight excess of the amine can help drive the reaction to completion.

-

Reaction Execution: Stir the reaction mixture at ambient temperature (20-25 °C) for 3 to 24 hours. The reaction progress should be monitored to determine the optimal time.

-

Monitoring (Self-Validation):

-

TLC: Spot the reaction mixture on a silica plate against standards of the starting materials. A new, more polar spot corresponding to the product should appear, while the starting material spots diminish.

-

LC-MS: Withdraw a small aliquot (~5 µL), dilute it, and inject it into an LC-MS. This will confirm the consumption of reactants and the formation of a product with the expected mass-to-charge ratio (m/z) for the cyclized thiazolidine.

-

-

Workup and Purification:

-

Upon completion, concentrate the reaction mixture in vacuo to remove the t-BuOH.

-

If the product is organic-soluble, perform a liquid-liquid extraction (e.g., with Ethyl Acetate). Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product using column chromatography on silica gel to isolate the pure thiazolidine derivative.

-

Protocol: Real-Time Reaction Monitoring by ¹H NMR Spectroscopy

Monitoring the reaction by NMR provides direct, quantitative insight into the conversion of species over time.[8]

Methodology:

-

Sample Preparation: In an NMR tube, dissolve the propargylamine and isothiocyanate in a deuterated solvent (e.g., CD₃OD or D₂O/t-BuOH-d₁₀).

-

Initial Spectrum (t=0): Acquire a ¹H NMR spectrum immediately after mixing. This spectrum will serve as the baseline, showing the characteristic peaks of the starting materials.

-

Propargylamine Signature: Look for the acetylenic proton (if terminal) and the methylene protons adjacent to the nitrogen and the alkyne.

-

-

Time-Course Analysis: Acquire subsequent spectra at regular intervals (e.g., every 30-60 minutes).

-

Data Interpretation:

-

Thiourea Intermediate: Observe the appearance of new signals in the aromatic and aliphatic regions, corresponding to the thiourea. The propargyl group signals will shift due to the new chemical environment.

-

Thiazolidine Product: As the reaction progresses, the signals for the thiourea intermediate will decrease, while a new set of signals for the final cyclized product will grow in. Key signatures include the appearance of a new methylene signal on the newly formed ring.

-

Quantification: By integrating the peaks corresponding to the starting material, intermediate, and product, you can calculate the relative concentrations of each species at each time point and plot the reaction kinetics.[8]

-

Part 3: Visualization & Data Presentation

Mandatory Visualization: Experimental Workflow

Part 4: Trustworthiness & Concluding Remarks

The propargylamine-isothiocyanate reaction is a prime example of click-like chemistry: it is high-yielding, proceeds under mild conditions, generates minimal byproducts, and is remarkably versatile. Its mechanism, rooted in the fundamental principles of nucleophilic addition followed by a kinetically favored intramolecular cyclization, is well-supported by experimental and computational evidence.[4][8][9] The protocols described herein are designed as self-validating systems, where analytical checkpoints confirm the successful completion of each phase before proceeding. For professionals in drug development, the ability to execute this reaction in aqueous media opens up vast possibilities for the late-stage functionalization of complex biomolecules and the rapid generation of heterocyclic libraries for screening. Understanding the causality behind the choice of solvent, temperature, and reaction time is paramount to harnessing the full potential of this elegant and powerful transformation.

References

-

Maddili, S. K., et al. (2014). Base-mediated hydroamination of propargylamine: a regioselective intramolecular 5-exo-dig cycloisomerization en route to imidazole-2-thione. Organic Letters. Available at: [Link]

-

Viart, H. M.-F., et al. (2014). Propargylamine-isothiocyanate reaction: efficient conjugation chemistry in aqueous media. Chemical Communications. Available at: [Link]

-

Cereda, E., et al. (2011). Microwave-Assisted Domino Reactions of Propargylamines with Isothiocyanates: Selective Synthesis of 2-Aminothiazoles and 2-Amino-4-methylenethiazolines. Request PDF on ResearchGate. Available at: [Link]

-

Viart, H. M.-F., et al. (2014). Propargylamine-isothiocyanate reaction: efficient conjugation chemistry in aqueous media. Technical University of Denmark Orbit. Available at: [Link]

-

Viart, H. M.-F., et al. (2014). Propargylamine–isothiocyanate reaction: efficient conjugation chemistry in aqueous media. Chemical Communications (RSC Publishing). Available at: [Link]

-

Viart, H. M.-F., et al. (2014). Propargylamine-Isothiocyanate Reaction: Efficient Conjugation Chemistry in Aqueous Media - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Reddy, V. P., et al. (2009). Synthesis of 2-Thio- and 2-Oxoimidazoles via Cascade Addition−Cycloisomerization Reactions of Propargylcyanamides. The Journal of Organic Chemistry. Available at: [Link]

-

Visiedo, C., et al. (2023). Catalysis-free synthesis of thiazolidine–thiourea ligands for metal coordination (Au and Ag) and preliminary cytotoxic studies. Dalton Transactions. Available at: [Link]

-

Supporting information for Thiazolidine formation. The Royal Society of Chemistry. Available at: [Link]

-

Stiasni, N., & Vija, D. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central (PMC) - NIH. Available at: [Link]

-

Dai, C., et al. (2019). Synthesis and characterization of thiourea. ResearchGate. Available at: [Link]

-

Al-karagoly, H., et al. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. ResearchGate. Available at: [Link]

-

Gulevich, A. V., & Alabugin, I. V. (2009). Tuning Selectivity of Anionic Cyclizations: Competition between 5-Exo and 6-Endo-Dig Closures of Hydrazides. ACS Publications. Available at: [Link]

-

Al-Burini, N., et al. (2020). Computational study of the unimolecular and bimolecular decomposition mechanisms of propylamine. PubMed Central (PMC) - NIH. Available at: [Link]

-

Tandem Thioacylation‐Intramolecular Hydrosulfenylation of Propargyl Amines – Rapid Access to 2‐Aminothiazolidines. ResearchGate. Available at: [Link]

-

Miskidzh’yan, S. P., & Lapat-skii, N. A. (1963). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Baldwin's rules. Wikipedia. Available at: [Link]

-

Neugart, E., et al. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). PubMed. Available at: [Link]

Sources

- 1. Propargylamine-isothiocyanate reaction: efficient conjugation chemistry in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. Propargylamine–isothiocyanate reaction: efficient conjugation chemistry in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Catalysis-free synthesis of thiazolidine–thiourea ligands for metal coordination (Au and Ag) and preliminary cytotoxic studies - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00079F [pubs.rsc.org]

- 5. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]

- 6. Base-mediated hydroamination of propargylamine: a regioselective intramolecular 5-exo-dig cycloisomerization en route to imidazole-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Baldwin's rules - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

Propargyl Isothiocyanate: A Technical Guide to its Reactivity with Nucleophiles

Executive Summary

Propargyl isothiocyanate (PITC) is a bifunctional reagent of significant interest to researchers in synthetic chemistry, medicinal chemistry, and drug development. This molecule uniquely combines two highly valuable reactive centers: a potent electrophilic isothiocyanate group and a versatile terminal alkyne. This dual reactivity allows for a wide array of chemical transformations, enabling its use as a powerful tool for bioconjugation, the synthesis of heterocyclic compounds, and the development of novel therapeutic agents. The isothiocyanate moiety readily undergoes addition reactions with a broad spectrum of nucleophiles, including amines, thiols, and alcohols, serving as a robust method for covalent modification. Concurrently, the propargyl group's terminal alkyne acts as a handle for powerful coupling chemistries, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This guide provides an in-depth technical overview of the core reactivity of PITC, detailing the mechanistic principles behind its reactions with various nucleophiles, providing field-proven experimental protocols, and exploring the strategic application of its dual functionality.

Introduction to this compound

This compound, with the chemical formula C₄H₃NS, is a colorless, pungent liquid that serves as a cornerstone reagent in various chemical applications.[1] Its utility stems from the orthogonal reactivity of its two functional groups, which can be addressed selectively under different reaction conditions.

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and spectroscopic properties of PITC is essential for its proper handling, characterization, and use in quantitative experiments.

| Property | Value | Reference |

| Molecular Formula | C₄H₃NS | [2] |

| Molecular Weight | 97.14 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 43°C @ 15 mmHg | [3] |

| Density | 1.06 g/cm³ | [3] |

| Flash Point | 23°C | [3] |

| CAS Number | 24309-48-6 | [2] |

Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: PITC exhibits characteristic strong absorption bands for the isothiocyanate group (-N=C=S) typically in the 2100-2200 cm⁻¹ region and for the terminal alkyne C≡C-H stretch around 3300 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectra will show characteristic signals for the acetylenic proton and the methylene protons adjacent to the isothiocyanate group.[4][5]

-

¹³C NMR spectroscopy of isothiocyanates requires special attention. The carbon atom of the isothiocyanate group often displays a very broad or nearly silent signal due to quadrupolar relaxation and the molecule's structural flexibility, a phenomenon that can complicate characterization.[6][7]

-

Safety and Handling

This compound is a highly reactive and toxic compound that must be handled with extreme care in a well-ventilated chemical fume hood.[1] It is classified as an irritant and is harmful if inhaled, ingested, or absorbed through the skin.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Store the reagent in a tightly sealed container in a cool, dry place away from ignition sources.

Core Reactivity: The Isothiocyanate Moiety as an Electrophile

The central carbon atom of the isothiocyanate group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation of its utility in forming stable covalent linkages.[8]

General Mechanism of Nucleophilic Addition

The reaction proceeds via the nucleophilic attack on the central carbon of the -N=C=S group. The electron density shifts onto the sulfur and nitrogen atoms, forming a tetrahedral intermediate. Subsequent proton transfer steps lead to the final, stable addition product.

Caption: Reaction pathway of isothiocyanates with propargylamines.

The following protocol is adapted from Viart et al. and describes the reaction between fluorescein isothiocyanate (FITC) and propargylamine, which proceeds via a thiourea formation followed by cyclization. [9]

-

Reagent Preparation: Dissolve fluorescein isothiocyanate (FITC) (1.0 equiv., e.g., 0.200 g, 0.514 mmol) and propargylamine (2.0 equiv., e.g., 0.056 g, 1.03 mmol) in a 2:3 mixture of tert-Butanol:Water (e.g., 5 mL).

-

Reaction: Stir the reaction mixture vigorously at room temperature (approx. 22°C) for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with an acetic acid/acetate buffer (pH 4.7, e.g., 15 mL).

-

Extraction: Extract the aqueous phase with ethyl acetate (EtOAc) (6 x 15 mL).

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate in vacuo, and purify the resulting residue by column chromatography to yield the product.

Reaction with Thiol Nucleophiles: Dithiocarbamate Formation

The reaction between PITC and thiol-containing molecules, such as the amino acid cysteine, is of paramount importance in medicinal chemistry and chemical biology. [1]This reaction forms a stable dithiocarbamate linkage and is the primary mechanism by which isothiocyanates modify proteins. [8]

The reactive species is the thiolate anion (R-S⁻), not the protonated thiol (R-SH). [10]Therefore, the reaction rate is highly pH-dependent. The optimal pH for thiol-isothiocyanate conjugation is typically between 6.5 and 8.0. [11]In this range, a sufficient concentration of the nucleophilic thiolate is present, while minimizing the competing reaction with amines, which are largely protonated and non-nucleophilic at this pH. [11]

This protocol describes a general procedure for the conjugation of PITC to a thiol-containing molecule in an aqueous buffer system.

-

Reagent Preparation: Dissolve the thiol-containing substrate (1.0 equiv.) in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.2). If the substrate is not water-soluble, a minimal amount of a co-solvent like DMSO can be used.

-

PITC Addition: Prepare a stock solution of this compound (1.1 equiv.) in an anhydrous solvent like DMSO or DMF. Add the PITC stock solution to the stirring solution of the thiol.

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction by LC-MS or HPLC to confirm the formation of the dithiocarbamate product, identified by an increase in mass corresponding to the addition of PITC (97.14 Da).

-

Purification: Upon completion, the product can be purified from excess reagents using techniques appropriate for the substrate, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

Reaction with Hydroxyl Nucleophiles (Alcohols/Water)

Alcohols and water can also act as nucleophiles, though they are generally less reactive towards isothiocyanates than amines or thiols. The reaction with alcohols yields thiocarbamates. [12]

The reaction with alcohols often requires elevated temperatures or catalysis. The stability of PITC in aqueous media is a critical consideration for bioconjugation experiments. [13]Hydrolysis can occur, leading to the decomposition of the isothiocyanate group. Therefore, reactions in aqueous buffers should be performed efficiently, and stock solutions of PITC should be prepared in anhydrous solvents and used promptly.

Latent Reactivity: The Propargyl Moiety as a Versatile Handle

Beyond the electrophilicity of the isothiocyanate, the terminal alkyne of PITC provides a second, orthogonal site for chemical modification. This allows for sequential or one-pot multi-component reactions, dramatically increasing the molecular complexity that can be achieved.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent reaction of the propargyl group is the CuAAC, or "click" reaction. This powerful transformation involves the [3+2] cycloaddition between a terminal alkyne (like that in PITC) and an azide to form a stable 1,2,3-triazole ring.

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The key advantages of the CuAAC reaction are its high efficiency, mild reaction conditions (often proceeding in aqueous media), high functional group tolerance, and virtual absence of byproducts.

Caption: Two-step workflow using the dual reactivity of PITC.

This protocol describes a general procedure for the CuAAC reaction of a PITC-derived alkyne with an azide.

-

Reagent Preparation: Dissolve the propargylated substrate (1.0 equiv.) and the azide-containing molecule (1.0-1.2 equiv.) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution. Add sodium ascorbate (0.2-0.3 equiv.) from a freshly prepared aqueous stock solution to an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv.).

-

Reaction: Add the catalyst solution to the solution of the alkyne and azide. Stir the reaction at room temperature. The reaction is often complete within 1-12 hours.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, the product can be isolated by standard workup and purification procedures depending on its properties.

Other Alkyne Reactions

The propargyl group can participate in a variety of other transformations, including:

-

Gold-Catalyzed Cycloadditions: Propargyl substrates can undergo various cycloaddition reactions in the presence of gold(I) catalysts to form complex cyclic structures. [14]* Nicholas Reaction: The alkyne can be complexed with dicobalt hexacarbonyl, which stabilizes a propargylic cation, allowing for additions of weak nucleophiles under acidic conditions. [15]

Reactions with Other Nucleophiles

PITC's reactivity extends to other classes of nucleophiles, further broadening its synthetic utility.

-

Hydrazines and Hydrazones: These nitrogen-based nucleophiles react with isothiocyanates to form thiosemicarbazides and thiosemicarbazones, respectively. [16]These products are valuable scaffolds in medicinal chemistry.

-

Organometallic Reagents: Strong carbon nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li) are expected to react with the electrophilic carbon of the isothiocyanate. [17][18]This would provide a route to thioamides after an aqueous workup, although this specific reaction with PITC is less commonly documented than reactions with softer nucleophiles.

Summary of Reactivity and Applications

The dual reactivity of this compound makes it an exceptionally versatile building block. The isothiocyanate provides a reliable anchor point for conjugation to biomolecules or synthetic scaffolds, while the propargyl group offers a gateway to a host of powerful secondary transformations.

| Nucleophile | Functional Group | Product | Typical pH/Conditions |

| Primary/Secondary Amine | -NH₂, -NHR | Thiourea | 7.0 - 11.0 |

| Thiol | -SH | Dithiocarbamate | 6.5 - 8.0 |

| Alcohol | -OH | Thiocarbamate | Neutral, often requires heat |

| Hydrazine | -NHNH₂ | Thiosemicarbazide | Neutral |

| Azide (via alkyne) | -N₃ | 1,2,3-Triazole | Cu(I) catalysis, mild conditions |

This strategic combination of functionalities has led to its use in:

-

Drug Discovery: As a scaffold for building libraries of bioactive heterocyclic compounds.

-

Bioconjugation: For labeling proteins and other biomolecules. The isothiocyanate reacts with lysine or cysteine residues, and the alkyne can then be used to "click" on a reporter molecule, such as a fluorophore or an affinity tag. [1]* Materials Science: For the functionalization of polymers and surfaces.

By understanding the distinct reactivity profiles of both the isothiocyanate and the propargyl groups, researchers can design and execute complex synthetic strategies with a high degree of control and efficiency.

References

-

LookChem. Cas 24309-48-6, this compound. [Link]

-

ResearchGate. Reaction of isothiocyanates with nucleophiles. [Link]

-

Royal Society of Chemistry. Propargylamine–isothiocyanate reaction: efficient conjugation chemistry in aqueous media - Chemical Communications (RSC Publishing). [Link]

-

Viart, H. M.-F., Larsen, T. S., et al. Propargylamine-Isothiocyanate Reaction: Efficient Conjugation Chemistry in Aqueous Media. Royal Society of Chemistry. [Link]

-

ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]

-

PubMed. Propargylamine-isothiocyanate reaction: efficient conjugation chemistry in aqueous media. [Link]

-

ResearchGate. On the synthesis of atropisomeric isothiocyanates and their reaction with selected nucleophiles | Request PDF. [Link]

-

Organic Chemistry Portal. Isothiocyanate synthesis. [Link]

-

ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]

-

NTNU. Gold(I) catalysed cycloaddition reactions of propargyl substrates. [Link]

-

Royal Society of Chemistry. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

PubMed. Effect of Successive Increase in Alcohol Chains on Reaction With Isocyanates and Isothiocyanates. [Link]

-

ResearchGate. ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b).... [Link]

-

ThaiScience. Stability studies of isothiocyanates and nitriles in aqueous media. [Link]

-

PubMed. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl.... [Link]

-

National Institutes of Health. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC. [Link]

-

Chemistry LibreTexts. 18.9: Organometallic Reagents. [Link]

-

YouTube. Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. [Link]

-

ResearchGate. 300 MHz ¹H NMR spectra of propargyl alcohol (a), unmodified PHBHV (b).... [Link]

-

Dr. Rainer Glaser, New Home Pages. Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. thaiscience.info [thaiscience.info]

- 14. Gold(I) catalysed cycloaddition reactions of propargyl substrates - Gold Catalysis in Organic Synthesis - NTNU [ntnu.edu]

- 15. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Propargyl Isothiocyanate

Authored by Gemini, Senior Application Scientist

Abstract

Propargyl isothiocyanate (C₄H₃NS) is a highly reactive, trifunctional molecule of significant interest in medicinal chemistry, drug development, and materials science.[1][2] Its unique structure, combining a terminal alkyne, a methylene spacer, and an isothiocyanate group, offers a versatile platform for chemical modification and conjugation.[1][3] A thorough and unambiguous structural confirmation is paramount before its use in any application. This technical guide provides an in-depth exploration of the primary spectroscopic techniques used to characterize this compound, grounded in field-proven insights and experimental causality. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the definitive analysis of this compound.

The Analytical Imperative: A Multi-Technique Approach

No single spectroscopic technique can provide a complete structural picture of a molecule as functionally dense as this compound. Each method probes a different aspect of the molecule's quantum mechanical state—nuclear spin, bond vibrations, mass-to-charge ratio, or electronic transitions. A robust characterization, therefore, relies on the synergistic combination of these techniques. The data from each analysis should be self-consistent and corroborative, forming a self-validating system of evidence that confirms the molecule's identity, purity, and structural integrity.

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a newly synthesized or procured batch of this compound.

Figure 1: Recommended workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: Why NMR is Critical

The proton NMR spectrum provides a direct fingerprint of the propargyl moiety, confirming the presence and connectivity of the acetylenic proton and the adjacent methylene group. The carbon NMR, while presenting a unique challenge with the isothiocyanate carbon, is essential for confirming the full carbon backbone of the molecule.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a Fourier-transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for protons. Higher field strengths offer better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire the carbon spectrum. This requires significantly more scans (e.g., 128 or more) due to the low natural abundance of the ¹³C isotope. A broadband proton-decoupled sequence is standard to produce a spectrum of singlets.

Data Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two types of protons in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| HC≡C- | ~2.5 | Triplet (t) | ~2.6 | 1H |

| -CH₂-NCS | ~3.9 | Doublet (d) | ~2.6 | 2H |

-

Causality: The acetylenic proton (HC≡C-) appears as a triplet due to coupling with the two equivalent protons of the adjacent methylene (-CH₂-) group. Conversely, the methylene protons appear as a doublet due to coupling with the single acetylenic proton.[4] This reciprocal coupling pattern is definitive proof of the propargyl fragment's connectivity. The downfield shift of the methylene protons (~3.9 ppm) compared to a typical propargyl group is due to the deshielding effect of the electron-withdrawing isothiocyanate group.

¹³C NMR Spectrum

The ¹³C NMR spectrum should reveal three signals for the four carbons, with two carbons being chemically equivalent in the alkyne.

| Carbon Assignment | Chemical Shift (δ, ppm) | Expected Appearance |

| -C H₂-NCS | ~47 | Sharp singlet |

| HC ≡C - | ~75-80 | Two sharp singlets |

| -NC S | ~130-135 | Very broad, low-intensity signal |

-

Trustworthiness & Causality: The observation of the methylene and alkynyl carbons is straightforward. However, the isothiocyanate carbon (-NCS) presents a well-documented challenge.[5][6] This carbon often appears as a very broad, low-intensity signal, sometimes becoming nearly "silent" and lost in the baseline noise.[5][7] This broadening is caused by the quadrupolar relaxation of the adjacent ¹⁴N nucleus and the structural flexibility around the C-N-C-S bond angles, which creates a large number of closely spaced chemical environments that average out into a broad peak.[5][6] Recognizing this phenomenon is key to avoiding misinterpretation of the spectrum as evidence of an impurity or incomplete structure. Advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to definitively locate this carbon by observing its long-range coupling to the methylene protons.[5]

Vibrational Spectroscopy: Probing Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is exceptionally sensitive to the presence of specific functional groups, as each bond vibrates at a characteristic frequency.

Sources

- 1. lookchem.com [lookchem.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Propargylamine–isothiocyanate reaction: efficient conjugation chemistry in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Propargyl bromide(106-96-7) 1H NMR spectrum [chemicalbook.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Figure 1 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]

Introduction: A Bifunctional Reagent for Modern Chemical Biology

An In-Depth Technical Guide to Propargyl Isothiocyanate (CAS No. 24309-48-6)

This compound (PITC), CAS Number 24309-48-6, is a highly reactive, bifunctional small molecule that has emerged as a powerful tool for researchers, chemists, and drug development professionals.[1] Its unique structure combines two highly valuable functional groups: a terminal alkyne (the propargyl group) and an electrophilic isothiocyanate. This duality makes PITC a versatile reagent for a range of applications, from covalent modification of proteins to advanced bioconjugation strategies.[1]

The isothiocyanate moiety acts as a potent electrophile, readily forming covalent bonds with nucleophilic residues on biomolecules, most notably the thiol groups of cysteine residues in proteins.[1] This reactivity is the basis for the well-documented anticancer, antimicrobial, and anti-inflammatory properties of the broader isothiocyanate class of compounds.[2][3][4][5] Simultaneously, the terminal alkyne serves as a handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the efficient and specific attachment of reporter molecules, affinity tags, or other chemical entities.[6][7]

This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for its effective use in a research and development setting.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application and safe handling. PITC is a colorless liquid with a characteristic strong, pungent odor.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 24309-48-6 | [8][9][10] |

| Alternate CAS | 54122-88-2 | [11][12][13] |

| Molecular Formula | C₄H₃NS | [1][8][9][14] |

| Molecular Weight | 97.14 g/mol | [1][8][9] |

| Density | 1.06 g/cm³ | [1][8] |

| Boiling Point | 43 °C (at 15 Torr) | [1][11] |

| Flash Point | 35.6 °C | [1][8] |

| Refractive Index | 1.484 | [1][8] |

| Synonyms | 3-Isothiocyanato-1-propyne, 2-Propynyl thiocyanate | [1][9][12] |

Spectroscopic Characterization

Accurate characterization is critical for verifying the identity and purity of PITC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-